3-(Methoxymethoxy)propan-1-ol (CAS 56518-75-7): A Technical Guide to Synthesis, Properties, and Applications
3-(Methoxymethoxy)propan-1-ol (CAS 56518-75-7): A Technical Guide to Synthesis, Properties, and Applications
Executive Summary
In the landscape of complex organic synthesis and drug development, bifunctional building blocks are critical for assembling intricate molecular architectures. 3-(Methoxymethoxy)propan-1-ol (CAS 56518-75-7) is a highly versatile C3 synthon consisting of a 1,3-propanediol core where one hydroxyl group is masked as a methoxymethyl (MOM) ether.
This strategic mono-protection provides a free primary alcohol ready for immediate functionalization (e.g., oxidation to an aldehyde, conversion to a leaving group, or cross-coupling) while preserving the second oxygen functionality for late-stage unmasking. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with field-proven methodologies, physicochemical data, and mechanistic insights regarding this indispensable intermediate.
Physicochemical Profiling
Understanding the physical parameters of 3-(Methoxymethoxy)propan-1-ol is essential for optimizing reaction conditions, predicting solvent partitioning during workups, and establishing analytical methods. The molecular formula is C5H12O3, with a precise molecular weight of 120.15 g/mol [1]. Based on closely related structural isomers, the compound exhibits the following baseline properties:
| Property | Value | Scientific Implication |
| Chemical Name | 3-(Methoxymethoxy)propan-1-ol | IUPAC standard nomenclature. |
| CAS Number | 56518-75-7 | Unique registry identifier. |
| Molecular Formula | C5H12O3 | Defines stoichiometry for mass spectrometry[1]. |
| Molecular Weight | 120.15 g/mol | Used for precise molar equivalent calculations[1]. |
| Appearance | Colorless liquid | Facilitates visual monitoring of purity. |
| Density | ~0.998 g/mL at 25 °C | Critical for volumetric dispensing in scale-up. |
| Refractive Index ( | ~1.414 | Useful for rapid purity assessment via refractometry. |
| Solubility Profile | Soluble in DCM, THF, EtOAc; partially miscible in H2O | Dictates the choice of biphasic aqueous workup systems. |
Mechanistic Synthesis & Purification
The methoxymethyl (MOM) group is highly valued in organic synthesis for its robust stability under basic and nucleophilic conditions, offering an orthogonal protection strategy[2]. However, achieving selective mono-MOM protection of symmetrical diols requires stringent control of reaction conditions to suppress exhaustive bis-alkylation[3].
To achieve this, we utilize a statistical desymmetrization approach. By employing a large excess of the inexpensive 1,3-propanediol, we manipulate the reaction kinetics to heavily favor mono-alkylation.
Self-Validating Protocol: Mono-MOM Protection of 1,3-Propanediol
Reagents: 1,3-Propanediol (3.0 eq), Sodium Hydride (60% dispersion, 1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.0 eq), Anhydrous THF.
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Substrate Preparation: Dissolve 1,3-propanediol (3.0 eq) in anhydrous THF under an inert Argon atmosphere.
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Causality: The 3:1 stoichiometric ratio statistically minimizes the formation of the bis-MOM byproduct. Anhydrous THF prevents the premature hydrolysis of the highly moisture-sensitive MOM-Cl reagent.
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Deprotonation: Cool the reaction vessel to 0 °C. Add NaH (1.0 eq) portion-wise.
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Causality: Cooling controls the exothermic deprotonation of the alcohol, preventing localized heating that could lead to solvent boiling or side reactions. NaH acts as a strong, non-nucleophilic base to quantitatively generate the alkoxide.
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Electrophilic Addition: Stir for 30 minutes until H2 evolution ceases, then add MOM-Cl (1.0 eq) dropwise via a syringe pump.
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Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, further kinetically favoring the reaction with the abundant unreacted diol over the newly formed mono-MOM product.
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Reaction Maturation: Warm the mixture to room temperature and stir for 4 hours.
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Validation Checkpoint: TLC analysis (50% EtOAc/Hexanes) should reveal a self-validating profile: highly polar unreacted diol remains near the baseline, the target mono-MOM ether appears at
~0.3, and the non-polar bis-MOM ether elutes near the solvent front.
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Quench & Workup: Quench carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
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Causality & Validation: NH4Cl safely neutralizes any unreacted NaH without dropping the pH low enough to cleave the acid-sensitive MOM ether. The excess unreacted 1,3-propanediol is highly water-soluble and largely partitions into the aqueous phase, effectively self-purifying the organic extract prior to chromatography.
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Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).
Workflow for the statistical mono-MOM protection of 1,3-propanediol.
Strategic Role in Drug Development
In medicinal chemistry, 3-(Methoxymethoxy)propan-1-ol serves as a premier C3 homologation agent. Its dual nature allows chemists to construct complex linkers for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
Orthogonality and Deprotection Pathway
The MOM group is completely stable to strong bases (e.g., Grignard reagents, LDA), nucleophiles, and metal-catalyzed cross-coupling conditions. However, it is selectively cleaved under mildly acidic conditions (e.g., TFA in DCM, or HCl in MeOH)[2].
The causality of this cleavage lies in the specific protonation of the acetal oxygen, leading to the expulsion of the alcohol and the formation of a resonance-stabilized oxocarbenium ion, which is subsequently hydrolyzed.
Acid-mediated deprotection pathway of MOM ethers via an oxocarbenium intermediate.
Handling, Stability, and Toxicity Profile
To maintain scientific integrity and laboratory safety, strict handling protocols must be observed:
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Storage: Store in a cool, dry place under an inert atmosphere (Argon/N2). The compound is stable but can slowly degrade if exposed to ambient acidic moisture.
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Toxicity: Similar to other low-molecular-weight MOM ethers, it is classified as a combustible liquid. It acts as an irritant to the eyes, skin, and respiratory system. Proper PPE (nitrile gloves, safety goggles) and a fume hood are mandatory during handling.
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Reagent Hazard: The synthesis utilizes MOM-Cl, which is a known human carcinogen. All synthetic steps involving MOM-Cl must be performed in a highly ventilated fume hood, and any residual MOM-Cl should be quenched with aqueous ammonia or another suitable amine before disposal.
References
- National Center for Biotechnology Information. "1-Methoxy-2-(methoxymethoxy)ethane | C5H12O3 | CID 542316 - PubChem." PubChem Database.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/542316]
- Sigma-Aldrich. "(S)-(-)-2-(Methoxymethoxy)-1-propanol." Product Catalog. [URL: https://www.sigmaaldrich.com/]
- Sartori, G., et al. "Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis." Chemical Reviews, ACS Publications.[URL: https://pubs.acs.org/doi/10.1021/cr0200769]
- "Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine." The Journal of Organic Chemistry, ACS Publications.[URL: https://pubs.acs.org/doi/10.1021/jo400899y]
